molecular formula C12H10F3NS B11737053 [(3,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine

[(3,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11737053
M. Wt: 257.28 g/mol
InChI Key: ZHOUVUYAGTUHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine is an organic compound that features both fluorinated aromatic and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves the coupling of 3,5-difluorobenzylamine with 5-fluorothiophene-2-carbaldehyde. This reaction can be facilitated by using a reducing agent such as sodium borohydride in a solvent like ethanol. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[(3,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of [(3,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The fluorinated aromatic and thiophene rings allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

[(3,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine can be compared with other fluorinated aromatic compounds and thiophene derivatives:

    (3,5-Difluorophenyl)methylamine: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    (3,5-Difluorophenyl)methylamine: Another related compound with a cyclopropyl group, which may exhibit different biological activities.

    (3,5-Difluorophenyl)methylamine: A simpler derivative that can be used as a precursor in various synthetic routes.

The uniqueness of this compound lies in its combination of fluorinated aromatic and thiophene rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H10F3NS

Molecular Weight

257.28 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-(5-fluorothiophen-2-yl)methanamine

InChI

InChI=1S/C12H10F3NS/c13-9-3-8(4-10(14)5-9)6-16-7-11-1-2-12(15)17-11/h1-5,16H,6-7H2

InChI Key

ZHOUVUYAGTUHON-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)F)CNCC2=CC(=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.